molecular formula C13H19NO3S B14833597 N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide CAS No. 1243288-51-8

N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide

Cat. No.: B14833597
CAS No.: 1243288-51-8
M. Wt: 269.36 g/mol
InChI Key: QXCRVQHLTFOSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include such as amines or alcohols.

    Oxidation and Reduction: Reagents such as or may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular pathways and targets are not well-characterized in the literature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications.

Properties

CAS No.

1243288-51-8

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-(2-cyclopropyloxy-5-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-9(2)10-4-7-13(17-11-5-6-11)12(8-10)14-18(3,15)16/h4,7-9,11,14H,5-6H2,1-3H3

InChI Key

QXCRVQHLTFOSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.